molecular formula C19H17N3O2 B11373107 N-(4-cyanophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide

N-(4-cyanophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11373107
M. Wt: 319.4 g/mol
InChI Key: MSINTRSLVOKCSW-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a cyanophenyl group, an ethoxy group, and a carboxamide group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the indole derivative.

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction, where an ethyl halide reacts with the hydroxyl group of the indole derivative.

    Carboxamidation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine and a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated systems to enhance yield and purity while minimizing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyanophenyl group, converting it to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyanophenyl group, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-cyanophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide has found applications in several scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanophenyl)glycine: An α-amino acid with a cyanophenyl group.

    N-(4-cyanophenyl)benzamide: A benzamide derivative with a cyanophenyl group.

    (4-cyanophenyl)thiophene: A thiophene derivative with a cyanophenyl group.

Uniqueness

N-(4-cyanophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and indole core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(4-cyanophenyl)-5-ethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H17N3O2/c1-3-24-16-8-9-17-14(10-16)11-18(22(17)2)19(23)21-15-6-4-13(12-20)5-7-15/h4-11H,3H2,1-2H3,(H,21,23)

InChI Key

MSINTRSLVOKCSW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC=C(C=C3)C#N)C

Origin of Product

United States

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